2'-Azetidinomethyl-3-chloro-5-fluorobenzophenone
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Overview
Description
2’-Azetidinomethyl-3-chloro-5-fluorobenzophenone is a synthetic organic compound with the molecular formula C17H15ClFNO and a molar mass of 303.76 g/mol . This compound is characterized by the presence of an azetidine ring, a chloro group, and a fluorobenzophenone moiety, making it a unique and versatile chemical entity.
Preparation Methods
The synthesis of 2’-Azetidinomethyl-3-chloro-5-fluorobenzophenone typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3-chloro-5-fluorobenzophenone with azetidine in the presence of a suitable base and solvent. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and consistency.
Chemical Reactions Analysis
2’-Azetidinomethyl-3-chloro-5-fluorobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The azetidine ring can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding amines and carboxylic acids.
Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2’-Azetidinomethyl-3-chloro-5-fluorobenzophenone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2’-Azetidinomethyl-3-chloro-5-fluorobenzophenone involves its interaction with specific molecular targets and pathways. The azetidine ring and the fluorobenzophenone moiety play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
2’-Azetidinomethyl-3-chloro-5-fluorobenzophenone can be compared with other similar compounds, such as:
3-Chloro-5-fluorobenzophenone: Lacks the azetidine ring, making it less versatile in certain reactions.
2’-Azetidinomethylbenzophenone: Lacks the chloro and fluoro groups, which may affect its reactivity and biological activity.
3-Chloro-5-fluorobenzophenone derivatives: These compounds may have different substituents on the benzophenone moiety, leading to variations in their chemical and biological properties.
The uniqueness of 2’-Azetidinomethyl-3-chloro-5-fluorobenzophenone lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
[2-(azetidin-1-ylmethyl)phenyl]-(3-chloro-5-fluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO/c18-14-8-13(9-15(19)10-14)17(21)16-5-2-1-4-12(16)11-20-6-3-7-20/h1-2,4-5,8-10H,3,6-7,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXHFCGLWBIMGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC(=CC(=C3)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643722 |
Source
|
Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(3-chloro-5-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898755-17-4 |
Source
|
Record name | [2-(1-Azetidinylmethyl)phenyl](3-chloro-5-fluorophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898755-17-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(3-chloro-5-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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